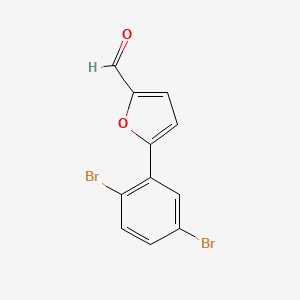

5-(2,5-Dibromophenyl)furan-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(2,5-Dibromophenyl)furan-2-carbaldehyde” is an organic compound with the molecular formula C11H6Br2O2 . It consists of a furan ring with aldehyde groups .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a protocol for the one-step synthesis of a related compound, Furan-2-Carbaldehyde-d, in quantitative yield using adapted Vilsmeier conditions has been described .Molecular Structure Analysis

The molecular structure of “5-(2,5-Dibromophenyl)furan-2-carbaldehyde” comprises a furan ring with aldehyde groups . The compound has a molecular weight of 329.97 .Scientific Research Applications

Antibacterial Activity

Furan derivatives, including “5-(2,5-Dibromophenyl)furan-2-carbaldehyde”, have been found to have significant antibacterial activity . They are effective against both gram-positive and gram-negative bacteria . This makes them a promising area of research in the development of new antimicrobial medicines, especially in the face of increasing microbial resistance .

Synthesis of Nitrofurantoin Analogues

“5-(2,5-Dibromophenyl)furan-2-carbaldehyde” has been used in the synthesis of nitrofurantoin analogues . These analogues contain furan and pyrazole scaffolds and are synthesized through a condensation process . Nitrofurantoin is an antibiotic, so these analogues could potentially have similar antibacterial properties .

Green Chemistry

The compound is involved in multicomponent reactions that promote the concept of “green” chemistry . These reactions are resource-saving and environmentally friendly, making them a promising area of research .

4. Synthesis of Furan Platform Chemicals (FPCs) “5-(2,5-Dibromophenyl)furan-2-carbaldehyde” can be used in the synthesis of furan platform chemicals (FPCs) . FPCs are directly available from biomass and can be used to synthesize a wide range of compounds . This is particularly relevant in the context of a shift from traditional resources like crude oil to biomass .

Thermodynamic Properties

The thermodynamic properties of “5-(2,5-Dibromophenyl)furan-2-carbaldehyde” and other 5-aryl-2-furane carbaldehydes are being studied to gain a deeper understanding of their biochemical functions . This information is crucial for the development of promising reactions involving these compounds .

Synthesis of 5-Substituted 2-Furaldehydes Anilines

“5-(2,5-Dibromophenyl)furan-2-carbaldehyde” can be used in the synthesis of 5-substituted 2-furaldehydes anilines . This is achieved through a novel one-pot, two-step amination/Diels-Alder procedure .

properties

IUPAC Name |

5-(2,5-dibromophenyl)furan-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Br2O2/c12-7-1-3-10(13)9(5-7)11-4-2-8(6-14)15-11/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXDBOCHHFYJLDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C2=CC=C(O2)C=O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,5-Dibromophenyl)furan-2-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]pyrazine](/img/structure/B2380318.png)

![1,3-Dimethyl-5-({6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B2380326.png)

![N-[4-(dimethylamino)benzyl]-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2380329.png)

![1'-(1-methyl-2-oxo-1,2-dihydropyridine-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2380333.png)

![1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2380337.png)

![2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2380338.png)